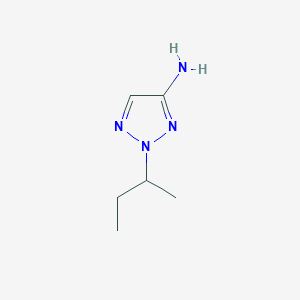![molecular formula C10H15NO B13164833 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO. It is characterized by its spirocyclic structure, which includes an oxaspiro ring fused with a nitrile group. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable nitrile precursor with a spirocyclic intermediate. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with the necessary apparatus for handling spirocyclic compounds. The production process may involve multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The nitrile group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The spirocyclic structure may also contribute to its unique binding properties and biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octane-2-carbonitrile: Similar in structure but lacks the dimethyl groups.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Contains additional oxygen atoms and different functional groups.
Uniqueness
6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of both dimethyl and nitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
6,6-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-9(2)3-5-10(6-4-9)8(7-11)12-10/h8H,3-6H2,1-2H3 |
InChI Key |
KLVCOUYVYUQUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)C(O2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)

![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)





![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)


